2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide
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Overview
Description
2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide is an organic compound with the molecular formula C9H9ClN2O4 and a molecular weight of 244.63 g/mol . This compound is known for its unique chemical structure, which includes a chloro group, a hydroxy group, and a nitro group attached to a benzyl acetamide backbone. It is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
The synthesis of 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide typically involves the reaction of 2-hydroxy-5-nitrobenzyl bromide with chloroacetamide under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide undergoes various chemical reactions due to the presence of multiple reactive functional groups. Some of the common reactions include:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into target molecules.
Medicine: Research is ongoing to explore its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the chloro group can undergo nucleophilic substitution reactions. These interactions can lead to the modification of proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide can be compared with similar compounds such as 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide and 2-hydroxy-5-nitrobenzyl bromide . These compounds share similar functional groups but differ in their specific chemical structures and reactivity. The presence of the benzyl group in this compound makes it unique and influences its chemical behavior and applications.
Properties
IUPAC Name |
2-chloro-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c10-4-9(14)11-5-6-3-7(12(15)16)1-2-8(6)13/h1-3,13H,4-5H2,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGKAHCHJIYHAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CNC(=O)CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333533 |
Source
|
Record name | 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110952-49-3 |
Source
|
Record name | 2-Chloro-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110952-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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